molecular formula C15H19N5O4 B2558900 1,7-dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-30-9

1,7-dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2558900
CAS RN: 899997-30-9
M. Wt: 333.348
InChI Key: AGBHXWLCAHKRLH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a bicyclic system consisting of a purine ring fused with an oxazole ring. The purine ring would have methyl groups at the 1 and 7 positions, and the oxazole ring would have a morpholinoethyl group at the 3 position .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxazole and purine rings, as well as the morpholinoethyl and methyl groups. The oxazole ring is a heterocycle that can participate in various reactions, while the purine ring is a bicyclic aromatic system that can undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxazole and purine rings could contribute to its aromaticity and stability, while the morpholinoethyl and methyl groups could influence its solubility and reactivity .

Scientific Research Applications

Coordination Chemistry

Research has explored the interaction of purine derivatives with divalent cations, generating compounds with potential for studying second-sphere interactions. Such studies can provide insight into the coordination behavior of purine derivatives, which is critical for understanding their role in biochemical processes and potential applications in material science and catalysis (Maldonado et al., 2009).

Anticancer Research

Several studies have focused on synthesizing purine derivatives to evaluate their in vitro anticancer activities. For instance, novel fused triazolopyrrolo[2,1-f]purine derivatives showed significant anti-proliferative activity against various human cancer cell lines, highlighting the potential of these compounds as anticancer agents (Sucharitha et al., 2021). Additionally, oxazolopyrimidine derivatives have been investigated for their ability to inhibit FGFR1, a receptor implicated in cancer development, showing promising antitumor activities (Ye et al., 2015).

Future Directions

The study of this compound could provide valuable insights into the properties and potential applications of oxazolo[2,3-f]purine derivatives. Future research could focus on its synthesis, characterization, and evaluation of its biological activity .

properties

IUPAC Name

4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-10-9-20-11-12(16-14(20)24-10)17(2)15(22)19(13(11)21)4-3-18-5-7-23-8-6-18/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBHXWLCAHKRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethyl-2-(2-morpholin-4-ylethyl)purino[8,7-b][1,3]oxazole-1,3-dione

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